molecular formula C8H12N2O B13884570 3-(2-Oxopiperidin-1-yl)propanenitrile

3-(2-Oxopiperidin-1-yl)propanenitrile

Cat. No.: B13884570
M. Wt: 152.19 g/mol
InChI Key: YINABYANPGIHFI-UHFFFAOYSA-N
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Description

3-(2-Oxopiperidin-1-yl)propanenitrile is an organic compound with the molecular formula C8H12N2O It is a derivative of piperidine, featuring a nitrile group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopiperidin-1-yl)propanenitrile typically involves the reaction of piperidine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the piperidine to the acrylonitrile. The resulting intermediate is then oxidized to form the ketone group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopiperidin-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(2-Oxopiperidin-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Oxopiperidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile and ketone functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Oxopiperidin-1-yl)butanenitrile
  • 3-(2-Oxopiperidin-1-yl)pentanenitrile
  • 3-(2-Oxopiperidin-1-yl)hexanenitrile

Uniqueness

3-(2-Oxopiperidin-1-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(2-oxopiperidin-1-yl)propanenitrile

InChI

InChI=1S/C8H12N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-4,6-7H2

InChI Key

YINABYANPGIHFI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CCC#N

Origin of Product

United States

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